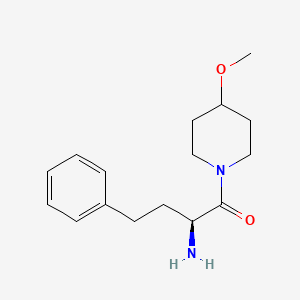![molecular formula C9H13BrN2O2 B6632802 3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPD, and it belongs to the family of pyridine derivatives. BIPD has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
BIPD exerts its biological activity by inhibiting the activity of certain enzymes, particularly protein kinases. This inhibition leads to the disruption of signaling pathways that are necessary for the survival and proliferation of cancer cells. BIPD has also been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Biochemical and Physiological Effects:
BIPD has been shown to have various biochemical and physiological effects. In cancer cells, BIPD inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. BIPD has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, BIPD inhibits the aggregation of amyloid beta, which reduces the formation of plaques in the brain. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BIPD has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. BIPD has also been shown to have low toxicity in vitro and in vivo. However, BIPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, BIPD has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
Zukünftige Richtungen
For the study of BIPD include further investigation of its potential therapeutic applications, optimization of its synthesis method, development of analogs, and clinical trials.
Synthesemethoden
BIPD can be synthesized using various methods, including the reaction of 6-methyl-5-bromopyridin-2-amine with 1,3-dichloro-2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 6-methyl-5-bromopyridin-2-amine with epichlorohydrin and sodium hydroxide. These methods have been optimized to obtain a high yield of BIPD.
Wissenschaftliche Forschungsanwendungen
BIPD has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIPD has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, BIPD has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-8(10)2-3-9(12-6)11-4-7(14)5-13/h2-3,7,13-14H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZRJJWQVLEIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(CO)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)


![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)
![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)